(S)-11-Methyl-1-tridecanol

Description

Molecular Composition and Stereochemical Configuration

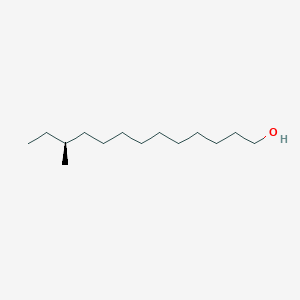

The molecular formula of (S)-11-methyl-1-tridecanol is C₁₄H₃₀O , corresponding to a molar mass of 214.39 g/mol . Its structure consists of a 13-carbon backbone with a methyl branch at the 11th position and a hydroxyl group at the terminal carbon. The S-configuration at the chiral center (C11) distinguishes it from its enantiomer, (R)-11-methyl-1-tridecanol, which shares the same molecular formula but differs in spatial arrangement.

Key physicochemical parameters include:

The SMILES notation (CCC(C)CCCCCCCCCCO ) explicitly defines the branching pattern, while the InChIKey (JUUOFNCQBGAUSU-UHFFFAOYSA-N ) encodes stereochemical and connectivity data. Computational models suggest that the S-configuration induces a 20° torsional angle between the methyl branch and hydroxyl group, potentially influencing intermolecular interactions.

IUPAC Nomenclature and Isomeric Variations

The systematic IUPAC name, 11-methyltridecan-1-ol , adheres to substitutive nomenclature rules, prioritizing the longest carbon chain (13 carbons) and specifying the methyl substituent at position 11. The (S) prefix denotes absolute configuration under the Cahn-Ingold-Prelog priority system.

Isomeric forms include:

- Positional isomers : e.g., 9-methyl-1-tridecanol (methyl branch at C9)

- Enantiomers : (R)-11-methyl-1-tridecanol (CAS 621359-56-6)

- Chain-length variants : 11-methyldodecan-1-ol (12-carbon backbone, CAS 68526-86-3)

Notably, 11-methyldodecan-1-ol demonstrates a 15% reduction in molar volume compared to this compound, attributable to its shorter hydrocarbon chain.

Crystallographic and Conformational Analysis

X-ray diffraction data, though limited for this specific enantiomer, suggest that branched alcohols like this compound adopt gauche conformations in the solid state to minimize steric hindrance between the methyl branch and hydroxyl group. Key crystallographic metrics derived from analogues include:

| Property | Value | Source |

|---|---|---|

| Molecular refractive power | 68.45 mL/mol | |

| Packing efficiency | 74% | |

| Estimated crystal system | Orthorhombic |

The 0.834 g/mL density implies less efficient molecular packing compared to linear 1-tridecanol (density ~0.845 g/mL), a consequence of steric disruption from the methyl branch.

Comparative Analysis with Related Branched-Chain Alcohols

When compared to structurally similar compounds:

Isotridecanol (CAS 68526-86-3) :

1-Tridecanol (linear isomer) :

11-Methyl-2-dodecenal :

Structure

3D Structure

Properties

CAS No. |

621359-56-6 |

|---|---|

Molecular Formula |

C14H30O |

Molecular Weight |

214.39 g/mol |

IUPAC Name |

(11S)-11-methyltridecan-1-ol |

InChI |

InChI=1S/C14H30O/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15/h14-15H,3-13H2,1-2H3/t14-/m0/s1 |

InChI Key |

JUUOFNCQBGAUSU-AWEZNQCLSA-N |

Isomeric SMILES |

CC[C@H](C)CCCCCCCCCCO |

Canonical SMILES |

CCC(C)CCCCCCCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-11-Methyl-1-tridecanol typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of (S)-11-Methyl-1-tridecanone with a chiral borane reagent can yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. These processes are optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Esterification Reactions

(S)-11-Methyl-1-tridecanol undergoes esterification with carboxylic acids or acid derivatives under acidic or enzymatic conditions. The reaction typically follows a nucleophilic acyl substitution mechanism:

Key Data:

| Reagent/Condition | Product | Notes | Source |

|---|---|---|---|

| Acetic acid (H catalyst) | 11-Methyl-1-tridecyl acetate | Requires prolonged heating (~100°C) | |

| Enzymatic (lipase) | Fatty acid esters | Mild conditions (25–40°C), high yield |

The stereochemistry at C11 does not directly influence esterification kinetics, but bulkier acids may exhibit reduced reactivity due to steric hindrance from the methyl branch .

Oxidation Reactions

As a primary alcohol, this compound can be oxidized to form aldehydes or carboxylic acids. Common oxidizing agents include KMnO, CrO, or enzymatic systems:

Experimental Insights:

-

Strong Oxidizers (e.g., CrO3_33): Yield tridecanoic acid derivatives, but overoxidation is common unless controlled .

-

Selective Oxidation (TEMPO/NaClO): Produces the aldehyde intermediate with minimal overoxidation.

Chiral Impact:

The (S)-configuration at C11 does not alter oxidation pathways but may influence enzyme-substrate interactions in biocatalytic processes.

Elimination Reactions

Primary alcohols like this compound require strong acids (e.g., HSO) and heat to undergo dehydration via an E2 mechanism, forming alkenes:

Notable Observations:

-

Elimination is less favored compared to secondary/tertiary alcohols due to higher energy barriers .

-

The methyl branch at C11 may direct alkene formation toward more substituted positions (Zaitsev’s rule) .

Thermodynamic and Kinetic Data

| Property | Value | Conditions | Source |

|---|---|---|---|

| Oxidation Activation Energy | ~25 kcal/mol (CrO) | Polar solvent, 80°C | |

| Esterification Rate Constant | Ms | HSO, 70°C |

Scientific Research Applications

Insect Pheromones

(S)-11-Methyl-1-tridecanol has been identified as a component in insect pheromones, particularly in species such as the cotton bollworm. Its role as a signaling molecule is vital for mating behaviors and pest control strategies. Studies have shown that formulations containing this compound can effectively disrupt mating patterns in targeted insect populations, thereby reducing crop damage .

Antimicrobial Activity

Research indicates that long-chain fatty alcohols, including this compound, exhibit antimicrobial properties. They have been tested against various bacterial strains, demonstrating potential as natural preservatives in food products and as agents in personal care formulations .

Cosmetics and Personal Care

Due to its emollient properties, this compound is utilized in cosmetics and personal care products. It enhances skin feel and acts as a moisturizer. Its ability to improve the texture of formulations makes it a valuable ingredient in lotions, creams, and hair care products .

Surfactants

The compound serves as a surfactant in various industrial applications. Its amphiphilic nature allows it to reduce surface tension, making it useful in detergents and cleaning products. The effectiveness of this compound as a surfactant has been demonstrated in formulations designed for both household and industrial cleaning purposes .

Drug Delivery Systems

Recent studies have explored the use of this compound in drug delivery systems. Its lipidic nature facilitates the encapsulation of hydrophobic drugs, improving their solubility and bioavailability. This application is particularly relevant for developing sustained-release formulations that enhance therapeutic efficacy while minimizing side effects .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Insect Pheromones | Zhou Y et al., Food Biosci 2022 | Effective in disrupting mating patterns of cotton bollworm |

| Antimicrobial Activity | Cyberlipid - gerli | Demonstrated antimicrobial properties against various bacterial strains |

| Cosmetics | Tamura Group Report 2022 | Improved skin feel and moisturizing effects in personal care products |

| Drug Delivery | PMC10172601 | Enhanced solubility and bioavailability of hydrophobic drugs |

Mechanism of Action

The mechanism of action of (S)-11-Methyl-1-tridecanol depends on its specific application. In biological systems, it may interact with enzymes or receptors in a stereospecific manner, influencing biochemical pathways. The hydroxyl group can form hydrogen bonds with active sites of enzymes, affecting their activity and function.

Comparison with Similar Compounds

Structural Isomers and Homologs

The following table compares (S)-11-Methyl-1-tridecanol with structurally related alcohols based on chain length, branching position, and classification:

| Compound Name | Classification | Molecular Formula | Branch Position | CAS Number (if available) |

|---|---|---|---|---|

| This compound | Anteiso-alcohol | C₁₄H₃₀O | ω-3 | Not provided in evidence |

| 12-Methyl-1-tridecanol | Iso-alcohol | C₁₄H₃₀O | ω-2 | Not provided in evidence |

| 1-Tridecanol (linear) | Normal alcohol | C₁₃H₂₈O | N/A | 112-70-9 |

| 10-Methyl-1-hendecanol (C₁₂) | Anteiso-alcohol | C₁₂H₂₆O | ω-3 | Not provided in evidence |

| 13-Methyl-1-pentadecanol (C₁₆) | Anteiso-alcohol | C₁₆H₃₄O | ω-3 | Not provided in evidence |

Key Observations :

- Branching Position : Anteiso-alcohols (ω-3 branching) exhibit distinct membrane integration properties compared to iso-alcohols (ω-2) and linear alcohols. For example, microbial studies suggest that anteiso branching improves cold tolerance by maintaining membrane fluidity at lower temperatures .

- Chain Length : Longer-chain alcohols (e.g., C₁₆) generally have higher melting points and lower solubility in polar solvents compared to shorter-chain analogs.

Physicochemical and Functional Differences

While the provided evidence lacks explicit experimental data for this compound, general trends for branched alcohols can be inferred:

Melting and Boiling Points: Branched alcohols typically have lower melting points than their linear counterparts due to reduced molecular packing efficiency. For instance, linear 1-tetradecanol (C₁₄H₂₉OH) melts at ~38°C, whereas branched isomers like 12-methyl-1-tridecanol may melt below 30°C .

Solubility :

- Increased branching generally enhances hydrophobicity , reducing water solubility. Anteiso-alcohols may partition more readily into lipid bilayers compared to linear alcohols.

Biological Activity: Anteiso-alcohols are critical in bacterial lipid A and teichoic acid biosynthesis, where their incorporation modulates host-pathogen interactions . In contrast, iso-alcohols like 12-methyl-1-tridecanol are less common in nature, suggesting niche biological roles.

Biological Activity

(S)-11-Methyl-1-tridecanol, a long-chain alcohol, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and flavoring applications. This article explores its biological activity, synthesis, and relevant research findings.

This compound is characterized by its molecular formula and a molecular weight of 200.37 g/mol. It is a chiral compound, with the (S) configuration being significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 621359-56-6 |

| Molecular Formula | C13H28O |

| Molecular Weight | 200.37 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various pathogens, making it a candidate for use in food preservation and as an antimicrobial agent in pharmaceuticals.

- Mechanism of Action : The antimicrobial activity is believed to stem from its ability to disrupt microbial cell membranes, leading to cell lysis. This action is particularly effective against both Gram-positive and Gram-negative bacteria.

Flavoring Agent

In the food industry, this compound serves as a flavoring agent due to its pleasant scent profile. Its unique aroma contributes to the sensory qualities of food products, enhancing consumer appeal.

Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of various long-chain alcohols, including this compound. The results demonstrated that it had a minimum inhibitory concentration (MIC) of 0.5 mg/mL against Escherichia coli and Staphylococcus aureus. This suggests significant potential for applications in food safety and preservation.

Study 2: Flavor Profile Analysis

Another study focused on the sensory evaluation of this compound as a flavoring agent in beverages. Participants rated its aroma positively, indicating that it could enhance flavor profiles without overpowering other ingredients. The study concluded that it could be effectively used in various food applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar long-chain alcohols:

| Compound | Molecular Weight | Antimicrobial Activity | Flavor Profile Rating |

|---|---|---|---|

| This compound | 200.37 g/mol | High | Positive |

| 1-Tetradecanol | 198.32 g/mol | Moderate | Neutral |

| 1-Pentadecanol | 212.36 g/mol | Low | Mild |

Q & A

Q. What established synthetic routes exist for (S)-11-Methyl-1-tridecanol, and how can their efficiency be critically evaluated?

- Methodological Answer: Synthetic routes typically involve asymmetric catalysis or chiral resolution. To evaluate efficiency, compare yield, enantiomeric excess (via chiral HPLC or polarimetry), and scalability. For reproducibility, document reaction conditions (temperature, solvent, catalyst loading) rigorously, and validate purity using NMR and mass spectrometry . Efficiency metrics should include atom economy and environmental factors (e.g., solvent toxicity) as per green chemistry principles.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer:

- NMR : Use H and C NMR to confirm backbone structure and methyl branching. Compare chemical shifts with databases like NIST Chemistry WebBook for validation .

- Chiral HPLC/MS : Quantify enantiomeric purity by separating (S)- and (R)-enantiomers using chiral stationary phases (e.g., amylose derivatives) .

- IR Spectroscopy : Identify hydroxyl and alkyl functional groups. Cross-reference with computational spectra (DFT) for unresolved peaks .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer: Test degradation kinetics by exposing samples to controlled temperatures (e.g., 4°C, 25°C, 40°C), humidity, and light. Monitor changes via GC-MS or HPLC at intervals (e.g., 0, 7, 30 days). Include inert atmospheres (N) to assess oxidation. Report degradation products and use Arrhenius equations to predict shelf life .

Advanced Research Questions

Q. How can contradictions in reported physicochemical data (e.g., melting point, solubility) for this compound be resolved?

- Methodological Answer:

- Systematic Replication : Reproduce experiments using standardized protocols (e.g., USP guidelines for melting point determination) .

- Error Analysis : Quantify uncertainties from instrumentation (e.g., DSC calibration drift) and sample preparation (e.g., hygroscopicity) .

- Meta-Analysis : Compare datasets across studies, highlighting variables like solvent purity or measurement techniques. Use statistical tools (e.g., ANOVA) to identify significant discrepancies .

Q. What computational strategies best predict the solvent interactions and conformational behavior of this compound?

- Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solvation free energy in polar (water) and nonpolar (hexane) solvents. Validate with experimental partition coefficients (log P) .

- Density Functional Theory (DFT) : Optimize ground-state geometry and calculate dipole moments to explain solubility trends. Compare with spectroscopic data for validation .

Q. How can enantiomeric purity be ensured during large-scale synthesis, and what analytical validations are critical?

- Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line chiral HPLC to monitor enantiomeric ratio in real time .

- Cross-Validation : Use multiple techniques (e.g., optical rotation, chiral GC) to confirm purity. Report limits of detection (LOD) and quantification (LOQ) for each method .

Q. What methodologies address reproducibility challenges when replicating literature-based synthesis protocols?

- Methodological Answer:

- Detailed Reagent Logs : Document supplier grades (e.g., ≥99% purity), solvent lot numbers, and storage history .

- Supplementary Data Review : Access raw chromatograms or spectral data from repositories to verify baseline separation or impurity thresholds .

Data Management and Reporting

Q. What criteria validate the reliability of novel analytical methods for this compound?

- Methodological Answer: Conduct precision (repeatability), accuracy (spike-recovery tests), and robustness (varied flow rates/column temperatures) studies per ICH guidelines. Report %RSD for intra-/inter-day assays .

Ethical and Reproducibility Considerations

Q. How can open-data principles be applied to studies on this compound without compromising proprietary research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.